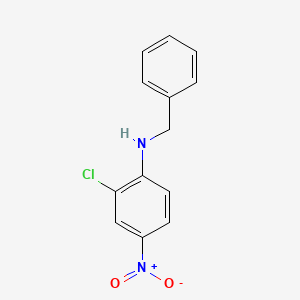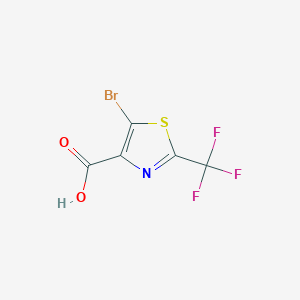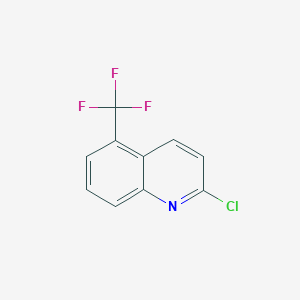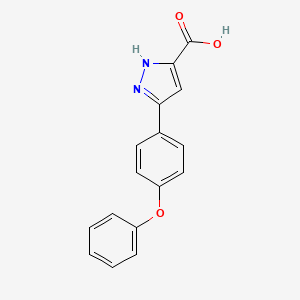
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the class of pyrazole derivatives. . The structure of this compound includes a pyrazole ring substituted with a phenoxyphenyl group and a carboxylic acid group, which contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 4-phenoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with similar structural features.
4-Phenoxyphenylacetic acid: A related compound with a phenoxyphenyl group but different functional groups.
Uniqueness
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H12N2O3 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)15-10-14(17-18-15)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Clé InChI |
SDGXJNUMWGBLHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


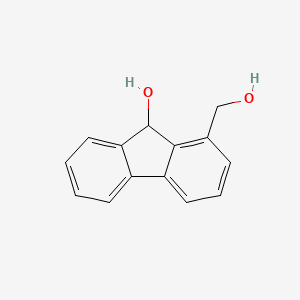
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

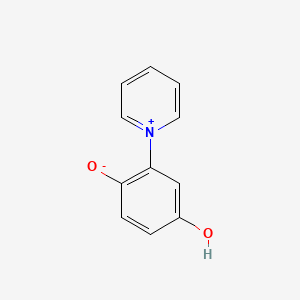
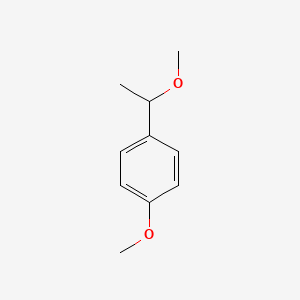

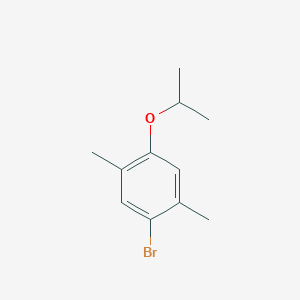
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

